Predicted Physicochemical Profile vs. 4-Nitro Isomer
Computational predictions provide a baseline for the physicochemical differentiation between 3-nitro-1-nonyl-1H-pyrazole and its close positional isomer, 4-nitro-1-nonyl-1H-pyrazole . The 3-nitro isomer is predicted to have a higher LogP value, indicating greater lipophilicity, which can directly impact membrane permeability and in vivo distribution .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.5419 |
| Comparator Or Baseline | 4-nitro-1-nonyl-1H-pyrazole (CAS 1240574-00-8) - Data not available |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Computational prediction (method unspecified) for 3-Nitro-1-nonyl-1H-pyrazole |
Why This Matters
Lipophilicity (LogP) is a primary determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile; therefore, substituting with a less lipophilic isomer could fundamentally alter its pharmacokinetic behavior in a biological system.
